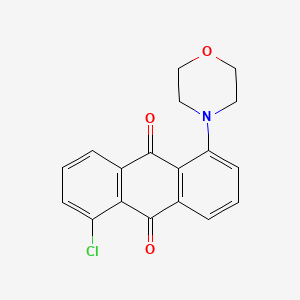
1-chloro-5-(4-morpholinyl)anthra-9,10-quinone
Descripción general
Descripción
1-chloro-5-(4-morpholinyl)anthra-9,10-quinone, also known as CMAQ, is a synthetic compound that has been widely used in scientific research. It belongs to the family of quinones, which are organic compounds that play important roles in various biological processes. CMAQ has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
1-chloro-5-(4-morpholinyl)anthra-9,10-quinone can undergo redox cycling between its semiquinone and quinone forms, leading to the generation of ROS and RNS. The generated ROS and RNS can react with cellular components, such as proteins, lipids, and DNA, leading to oxidative damage and cellular dysfunction. This compound can also modify the activity of enzymes and transcription factors that are involved in redox signaling, such as NF-κB and Nrf2.
Biochemical and Physiological Effects:
This compound has been shown to induce oxidative stress and apoptosis in various cell types, such as cancer cells and immune cells. It can also modulate the activity of enzymes that are involved in redox metabolism, such as glutathione peroxidase and superoxide dismutase. This compound has been used to study the role of oxidative stress in various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-chloro-5-(4-morpholinyl)anthra-9,10-quinone has several advantages as a probe for studying oxidative stress and redox signaling. It is stable and can react with thiol groups of proteins and peptides under physiological conditions. It can also generate ROS and RNS in a controlled manner, allowing for the study of their effects on cellular processes. However, this compound has some limitations, such as its potential toxicity and nonspecific reactivity with cellular components. It is important to use appropriate controls and concentrations when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the use of 1-chloro-5-(4-morpholinyl)anthra-9,10-quinone in scientific research. One direction is to study the role of this compound in the regulation of redox signaling pathways in different cell types and tissues. Another direction is to develop more specific and less toxic probes for studying oxidative stress and redox signaling. Finally, this compound can be used in combination with other probes and techniques, such as fluorescent dyes and imaging, to study the dynamics of redox signaling in real-time.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research as a probe for studying oxidative stress and redox signaling. It can be synthesized using different methods, and its mechanism of action and effects on cellular processes have been extensively studied. This compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Aplicaciones Científicas De Investigación
1-chloro-5-(4-morpholinyl)anthra-9,10-quinone has been widely used in scientific research as a probe for studying oxidative stress and redox signaling in cells and tissues. It can react with thiol groups of proteins and peptides, leading to the formation of adducts that can be detected using various methods, such as Western blotting and mass spectrometry. This compound has been used to study the role of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in various biological processes, such as inflammation, apoptosis, and cancer.
Propiedades
IUPAC Name |
1-chloro-5-morpholin-4-ylanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c19-13-5-1-3-11-15(13)17(21)12-4-2-6-14(16(12)18(11)22)20-7-9-23-10-8-20/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEIISBXUVORPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



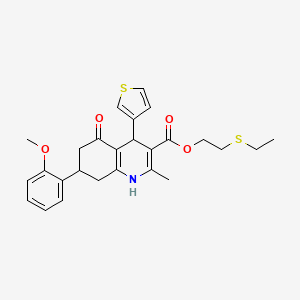
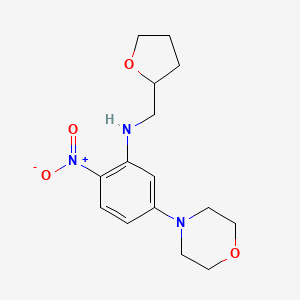
![2-(4-methylphenyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3984550.png)
![2-(4-methylphenyl)-5-(1-naphthyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3984557.png)
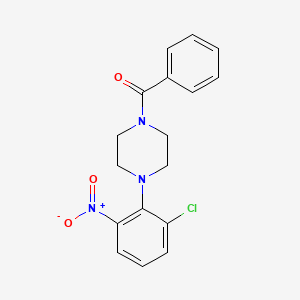
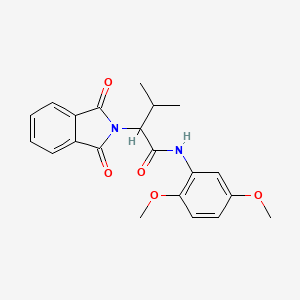
![3-[(2,4-dimethoxyphenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one](/img/structure/B3984579.png)
![2-(1,3-benzothiazol-2-ylthio)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3984580.png)
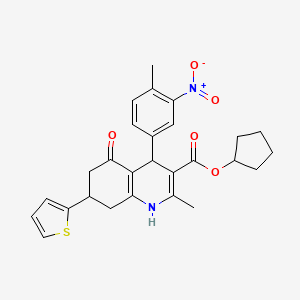
![1-(3-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3984618.png)
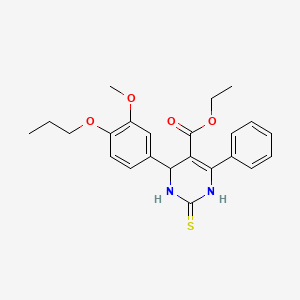

![2-(methylthio)ethyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3984646.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984650.png)